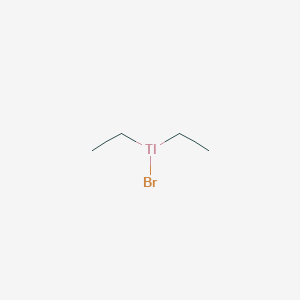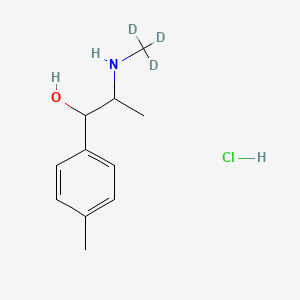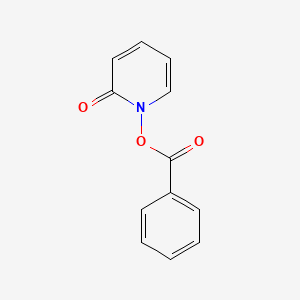![molecular formula C11H16 B11939374 2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene CAS No. 473-00-7](/img/structure/B11939374.png)
2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene is a bicyclic compound with a unique structure that includes a double bond and two methyl groups. This compound is known for its applications in various fields, including polymer chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene can be achieved through several methods. One common approach involves the polymerization of nopadiene, a pinene-derived cyclic diene, using anionic and catalytic polymerization techniques . Another method includes the reaction of 2-bromo-2,3,3-trimethylcyclopent-3-enone with methanol under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization processes. The use of specific catalysts and controlled reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products
The major products formed from these reactions include alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Catalysis: It is used as a ligand in metal complex catalysis, enhancing the efficiency of catalytic reactions.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene involves its interaction with specific molecular targets and pathways. For example, in polymerization reactions, the compound undergoes a series of addition reactions, leading to the formation of long polymer chains. The presence of the double bond and methyl groups influences the reactivity and stability of the compound in these reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethynyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene
- Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-
- Methyl 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylate
Uniqueness
2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene is unique due to its specific structure, which includes a double bond and two methyl groups. This structure imparts distinct reactivity and stability, making it valuable in various chemical reactions and applications.
Propiedades
Número CAS |
473-00-7 |
|---|---|
Fórmula molecular |
C11H16 |
Peso molecular |
148.24 g/mol |
Nombre IUPAC |
2-ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C11H16/c1-4-8-5-6-9-7-10(8)11(9,2)3/h4-5,9-10H,1,6-7H2,2-3H3 |
Clave InChI |
HSBGCCSTQMHQPR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CC=C(C1C2)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid](/img/structure/B11939370.png)


![3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B11939387.png)
![1,3-dimethyl-N-(1-methylbutyl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11939388.png)

